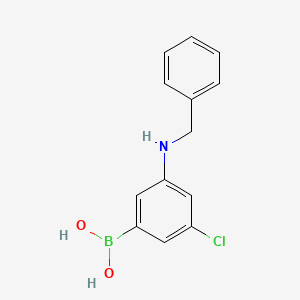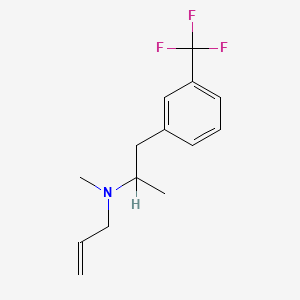
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid pinacol ester. The reaction is usually carried out under mild conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products:
Coupling Products: Formed through Suzuki–Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
Chemistry: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. It is also employed in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The ethoxycarbonyl group can also participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyrrole ring.
相似化合物的比较
- 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid
- 5-(Ethoxycarbonyl)-pyrimidine derivatives
- Pinacol boronic esters
Comparison: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is unique due to its combination of a boronic acid group and an ethoxycarbonyl-substituted pyrrole ring. This structure provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids or boronate esters. For example, the presence of the ethoxycarbonyl group can enhance the stability and solubility of the compound, making it more suitable for certain applications in organic synthesis and material science.
属性
分子式 |
C7H10BNO4 |
|---|---|
分子量 |
182.97 g/mol |
IUPAC 名称 |
(5-ethoxycarbonyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-7(10)5-3-4-6(9-5)8(11)12/h3-4,9,11-12H,2H2,1H3 |
InChI 键 |
ZJEPMBILLQBUDE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(N1)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


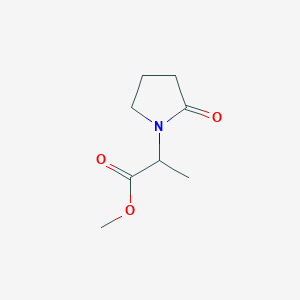
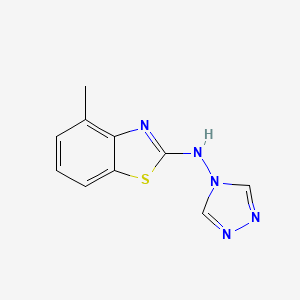

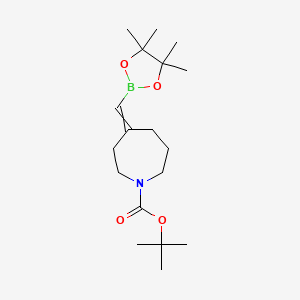
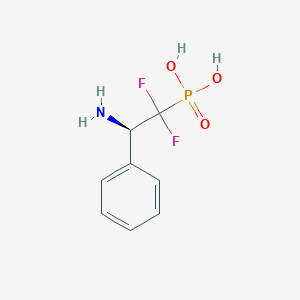
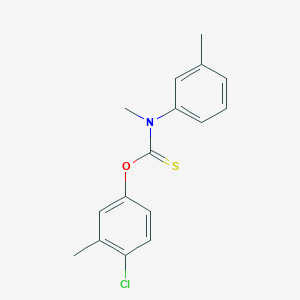

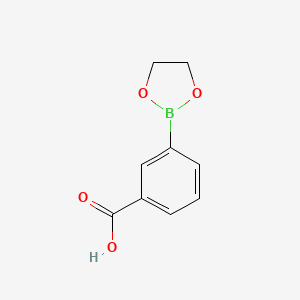
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
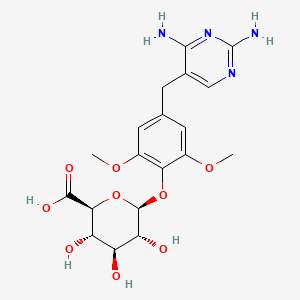
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
